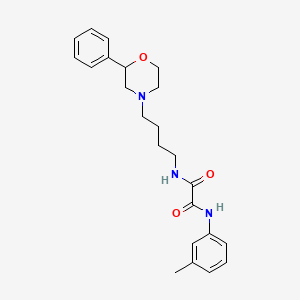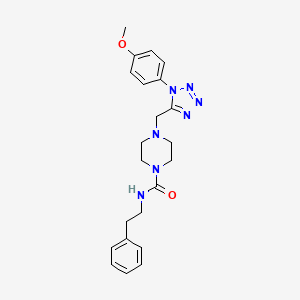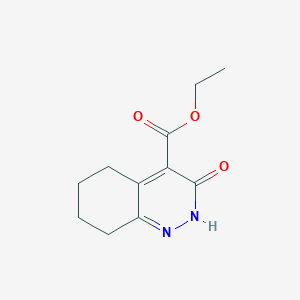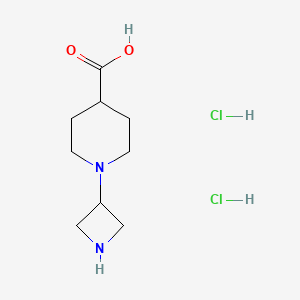
N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxalamide derivatives, similar to "N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide," typically involves novel one-pot synthetic approaches that exploit the reactivity of nitroaryl precursors through rearrangement sequences. A study by Mamedov et al. (2016) developed a methodology that yields N-(2-carboxyphenyl)aryloxalmonoamides from nitrophenyl oxiran-2-yl compounds, showcasing an operationally simple and high-yielding process that might be analogous to synthesizing the molecule (Mamedov et al., 2016).
Molecular Structure Analysis
Analyzing the molecular structure involves understanding the arrangement of atoms within the compound and how this influences its properties. For oxalamide derivatives, the crystal structure and molecular geometry play significant roles in their functionality. Yang et al. (2017) explored the crystallization behavior of a similar oxalamide derivative, which could suggest methodologies for determining the crystal morphology and structure of "N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide" and its influence on physical properties (Yang et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of oxalamide derivatives encompass a broad spectrum of behaviors, from their reactivity to the formation of complexes. For instance, Andrés et al. (1999) synthesized optically active polymeric homo- and bimetallic oxalate-bridged networks, demonstrating the versatility of oxalamide and oxalate compounds in forming structured materials with specific properties (Andrés et al., 1999).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystallization behaviors, are critical for their practical application. The work by Xu et al. (2017) on the crystallization behaviors of poly(hydroxyalkanoate)s in the presence of oxalamide compounds highlights the impact of small molecular modifications on the physical properties of larger systems, which could be extrapolated to understand the physical characteristics of "N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide" (Xu et al., 2017).
Applications De Recherche Scientifique
1. Synthesis of Oxalamides and Related Compounds
- The compound has been utilized in the development of novel synthetic approaches for di- and mono-oxalamides, offering operationally simple and high-yielding methods (Mamedov et al., 2016).
2. Crystallization Behavior and Thermal Stability
- In polymer science, this oxalamide derivative has been investigated for its impact on the crystallization behavior, polymorphic crystalline structure, and thermal stability of certain polymers like poly(1,4-butylene adipate). The compound notably increased the crystallization rate and influenced the thermal stability of the polymer (Yang et al., 2017).
3. Novel Carriers for Drug Delivery
- The compound has found applications in developing novel drug delivery systems. For instance, its derivatives have been explored as carriers for dermal and topical drug delivery, indicating potential in pharmaceutical formulations (Uzan et al., 2016).
4. Magnetic Properties in Chemistry
- Its use in inorganic chemistry for studying magnetic properties has been noted. Specifically, its involvement in the synthesis of heterotrimetallic oxalato-bridged complexes provides insights into the magnetic coupling and interactions in such compounds (Martínez-Lillo et al., 2007).
5. Spectroscopic Investigations
- The compound and its derivatives have been the subject of spectroscopic investigations, which is crucial in understanding the structure and properties of organotin(IV) derivatives (Costa et al., 2004).
6. Photoreactions in Organic Chemistry
- In organic chemistry, alpha-oxoamides like N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide have been studied for their behavior in photoreactions, which is essential for the development of new synthetic methods and materials (Ayitou et al., 2009).
7. Nucleation Effects in Polymer Crystallization
- The nucleation effect of the compound in polymer crystallization processes has been analyzed, particularly its influence on the crystallization of poly(l-lactide) and its implications for material science and engineering (Shen et al., 2016).
8. Antitumor Activity
- Its role in antitumor activities has been explored, particularly in programmed cell death induced by certain polyamine analogues. This research is significant in understanding cancer therapies and drug design (Ha et al., 1997).
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18-8-7-11-20(16-18)25-23(28)22(27)24-12-5-6-13-26-14-15-29-21(17-26)19-9-3-2-4-10-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSSMAXVEDVEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)
![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)




![2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498734.png)
![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)


![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)